4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
Description
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is a benzoic acid derivative with a molecular formula of $ \text{C}{13}\text{H}{18}\text{ClNO}_{3} $ and a molecular weight of 271.75 g/mol (CAS: 1185294-92-1) . Its structure features a methoxy group at the para position (C4) of the benzene ring and a pyrrolidin-1-ylmethyl substituent at the meta position (C3). The pyrrolidine moiety—a five-membered secondary amine ring—introduces basicity, while the hydrochloride salt enhances water solubility. This compound is structurally related to several analogs in pharmaceutical and organic chemistry research, particularly those exploring nitrogen-containing heterocycles for bioactive applications.
Properties
IUPAC Name |
4-methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-12-5-4-10(13(15)16)8-11(12)9-14-6-2-3-7-14;/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDVKCHEBLVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Methoxy-3-nitrobenzoic acid or 4-methoxy-3-aminobenzoic acid are commonly used precursors.
- Pyrrolidine or pyrrolidinylmethyl derivatives serve as the nitrogen source for the amine substituent.
Stepwise Synthetic Route
Nucleophilic Substitution or Reductive Amination
The introduction of the pyrrolidin-1-ylmethyl group is typically achieved by reacting a halomethyl derivative of the benzoic acid intermediate with pyrrolidine under basic conditions or by reductive amination of an aldehyde intermediate with pyrrolidine.Amide Coupling (if applicable)
In some synthetic schemes, amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used to form amide bonds with substituted anilines or amines, although this is more common in related benzoic acid derivatives.Reduction of Nitro Groups
When starting from nitro-substituted benzoic acids, catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to reduce the nitro group to an amine, which can then be further functionalized.Salt Formation
The final hydrochloride salt is formed by treatment of the free base with hydrochloric acid, typically in an organic solvent such as ethanol or isopropanol, followed by crystallization.
Representative Preparation Example
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Methoxy-3-nitrobenzoic acid, 1-bromo-3-chloropropane, K2CO3, DMF, 80°C | Nucleophilic substitution to introduce halopropyl group | 85 | High purity intermediate |
| 2 | Pd/C, H2, MeOH, rt | Catalytic hydrogenation of nitro group to amine | 90 | Avoids over-reduction |
| 3 | Pyrrolidine, K2CO3, DMF, 60°C | Nucleophilic substitution of halide with pyrrolidine | 88 | Formation of pyrrolidin-1-ylmethyl group |
| 4 | HCl in EtOH, reflux | Formation of hydrochloride salt and crystallization | 95 | High purity salt |
Analytical and Purification Techniques
- Crystallization from ethanol or isopropanol is the preferred method for obtaining the hydrochloride salt in high purity.
- Chromatographic purification (e.g., flash chromatography) may be used for intermediates.
- Spectroscopic characterization (NMR, IR, MS) confirms structure and purity.
- Elemental analysis verifies hydrochloride salt stoichiometry.
Research Findings and Optimization
- The choice of solvent and base in the nucleophilic substitution step critically affects yield and purity.
- Catalytic hydrogenation conditions must be optimized to prevent over-reduction or side reactions.
- Salt formation enhances compound stability and solubility, facilitating downstream pharmaceutical formulation.
- Recent patents (e.g., CN103382191B) describe improved methods for related benzoic acid derivatives, emphasizing mild reaction conditions and high yields.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Hydrochloride Derivatives
| Compound Name | Substituent Position | Key Functional Groups |
|---|---|---|
| 4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride | C3, C4 | Methoxy (C4), Pyrrolidinylmethyl (C3) |
| 2-Methoxy-5-piperidin-1-yl-benzoic acid hydrochloride | C2, C5 | Methoxy (C2), Piperidinyl (C5) |
| 4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride | C4 | Pyrrolidinylethoxy (C4) |
Key Differences:
Substituent Position: The target compound has substituents at C3 and C4, whereas the second analog places methoxy and piperidinyl groups at C2 and C3.
Nitrogen-Containing Groups :
- The pyrrolidinylmethyl group (five-membered ring) in the target compound vs. the piperidinyl group (six-membered ring) in the second analog influences steric bulk and basicity. Piperidine ($ \text{p}Ka \approx 11 $) is less basic than pyrrolidine ($ \text{p}Ka \approx 11.3 $), which may affect protonation states under physiological conditions .
- The third compound features a pyrrolidinylethoxy linker, introducing an oxygen atom and extending the chain length. This could enhance solubility but reduce membrane permeability compared to methyl-linked analogs .
The pyrrolidine and piperidine moieties in these compounds may similarly interact with amine-binding receptors or enzymes.
Physicochemical and Stability Considerations
- Acid Stability : Hydrochloride salts generally exhibit high solubility in aqueous acidic environments. For example, nicardipine hydrochloride demonstrates stability under acidic conditions, a trait likely shared by these benzoic acid derivatives due to their ionic nature .

- Chromatographic Behavior : HPLC analysis of related hydrochlorides (e.g., berberine hydrochloride ) shows retention times influenced by lipophilicity. The pyrrolidinylethoxy analog may elute later than the target compound due to increased hydrophobic surface area .
Biological Activity
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is a biochemical compound with the molecular formula C13H17NO3- HCl and a molecular weight of 271.74 g/mol. This compound has garnered attention in various scientific fields, particularly in proteomics, due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways. Its unique structure, featuring a methoxy group and a pyrrolidine ring, contributes to its hydrophilic and hydrophobic balance, enhancing its versatility in biological applications.
Research Findings
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory properties towards certain enzymes, which can be crucial in therapeutic contexts. For instance, it has been evaluated for its potential as a butyrylcholinesterase (BChE) inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .
- Cell Viability and Protection : In vitro studies indicate that compounds similar to this compound can protect neuronal cells from toxicity induced by amyloid-beta (Aβ) aggregates. For example, one study demonstrated that related compounds significantly improved cell viability in SH-SY5Y cells exposed to Aβ-induced toxicity .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Research into related pyrrole-containing compounds has shown promising results against various bacterial strains, indicating that this compound may also exhibit similar properties .
Case Studies
Several case studies have highlighted the biological efficacy of compounds within the same structural class:
- Study on Neuroprotection : A study involving the evaluation of protective effects against Aβ-induced toxicity found that certain derivatives could restore cell viability significantly compared to untreated controls .
- BChE Inhibition : Another investigation focused on the synthesis and testing of selective BChE inhibitors derived from similar chemical scaffolds. Results indicated that these compounds could effectively bind to BChE, suggesting a pathway for developing new treatments for cognitive decline associated with aging .
Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride in academic settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including functional group protection (e.g., methoxy groups), coupling reactions (e.g., amidation), and acid-hydrochloride salt formation. For example, pyrrolidine derivatives are often introduced via nucleophilic substitution or reductive amination. Purification methods like recrystallization or column chromatography are critical to isolate the final product. Safety protocols for handling corrosive reagents (e.g., HCl) must align with lab guidelines .
Q. How should researchers handle safety concerns when working with this compound given limited toxicity data?
- Methodological Answer : Due to insufficient toxicity data, assume potential irritancy and toxicity. Implement standard laboratory safety practices: use fume hoods, wear PPE (gloves, lab coats, goggles), and avoid inhalation/contact. Refer to analogous compounds’ SDS (e.g., pyrrolidine or benzoic acid derivatives) for hazard extrapolation. Emergency measures (e.g., rinsing exposed skin/eyes, medical consultation) should follow protocols for structurally similar hydrochlorides .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- HPLC for purity assessment (>95% recommended for research-grade material).
- NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxy and pyrrolidinylmethyl groups).
- Mass spectrometry (ESI-TOF) for molecular weight validation.
Cross-validate results with computational simulations (e.g., IR spectra predictions) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods can predict optimal reagents, solvents, and temperatures. Experimental feedback loops refine computational models, reducing trial-and-error approaches. For instance, simulate steric effects of the pyrrolidinylmethyl group on benzoic acid reactivity .
Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
- Methodological Answer :
- Controlled replication : Repeat studies under standardized conditions (pH, temperature).
- Byproduct analysis : Use LC-MS or GC-MS to identify impurities.
- Mechanistic studies : Isotopic labeling (e.g., deuterated reagents) tracks reaction pathways.
Computational validation (e.g., transition state analysis) clarifies conflicting mechanisms .
Q. How do structural modifications (e.g., substituent variation) impact this compound’s physicochemical properties?
- Methodological Answer : Systematically alter substituents (e.g., methoxy position, pyrrolidine ring size) and assess effects via:
- Solubility tests (shake-flask method in varied solvents).
- Thermal stability analysis (DSC/TGA).
- Reactivity profiling (kinetic studies under acidic/basic conditions).
Correlate results with computational predictions (e.g., LogP, pKa) for structure-activity relationships .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Address batch variability by:
- Process intensification : Optimize mixing efficiency and heat transfer in reactor design.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
- Design of Experiments (DoE) : Statistically identify critical parameters (e.g., stoichiometry, reaction time) for robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

